molecular formula C14H29O5P B15187924 Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate CAS No. 148288-77-1

Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate

Cat. No.: B15187924
CAS No.: 148288-77-1
M. Wt: 308.35 g/mol
InChI Key: IGRBWPHZTJIMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O5P. This compound consists of 29 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom . It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to an organic moiety. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of dibutyl phosphite with an epoxide, such as glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the ring-opening of the epoxide and subsequent formation of the phosphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes. Phosphonates can mimic phosphate esters, allowing them to bind to enzyme active sites and inhibit enzyme activity. This inhibition can occur through the formation of stable enzyme-phosphonate complexes, preventing the enzyme from catalyzing its normal substrate .

Comparison with Similar Compounds

Similar compounds to Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate include other phosphonate esters such as:

This compound is unique due to its specific structure, which includes an oxirane (epoxide) ring

Properties

CAS No.

148288-77-1

Molecular Formula

C14H29O5P

Molecular Weight

308.35 g/mol

IUPAC Name

2-(3-dibutoxyphosphorylpropoxymethyl)oxirane

InChI

InChI=1S/C14H29O5P/c1-3-5-9-18-20(15,19-10-6-4-2)11-7-8-16-12-14-13-17-14/h14H,3-13H2,1-2H3

InChI Key

IGRBWPHZTJIMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CCCOCC1CO1)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.